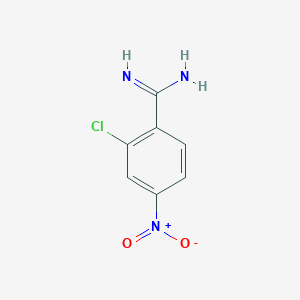

2-Chloro-4-nitrobenzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIPWAIBRZHNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Analysis

Synthetic Methodologies for 2-Chloro-4-nitrobenzamidine

A common and effective method for the synthesis of amidines is the Pinner reaction. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether salt (Pinner salt). Subsequent treatment of this salt with ammonia (B1221849) or an amine yields the desired amidine.

For 2-Chloro-4-nitrobenzamidine, a plausible synthetic route would begin with 2-chloro-4-nitrobenzonitrile (B1360291). The process would be as follows:

Formation of the Pinner Salt: 2-chloro-4-nitrobenzonitrile is reacted with an alcohol, such as ethanol, under anhydrous acidic conditions.

Ammonolysis: The resulting imino ether hydrochloride salt is then treated with ammonia to produce 2-Chloro-4-nitrobenzamidine hydrochloride.

Alternative routes could involve the conversion of the corresponding 2-chloro-4-nitrobenzamide, though this is generally less direct than the Pinner reaction.

Crystallographic and Molecular Structure

Specific crystallographic data for 2-Chloro-4-nitrobenzamidine is not widely available in public databases. However, analysis of its constituent parts and related structures allows for a detailed prediction of its molecular geometry. The molecule consists of a planar benzene (B151609) ring. The benzamidine (B55565) group, C(=NH)NH₂, features a short C=N double bond and a longer C-N single bond. wikipedia.org The presence of the electron-withdrawing nitro group and the chloro atom significantly influences the electronic distribution within the aromatic ring.

To provide context, the crystallographic data for the closely related precursor, 2-chloro-4-nitrobenzoic acid, has been studied and exists in at least two polymorphic forms. rsc.org

Physicochemical Properties of 2-Chloro-4-nitrobenzamidine and a Key Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2-Chloro-4-nitrobenzamidine | C₇H₆ClN₃O₂ | 200.59 |

Crystallographic Data for 2-Chloro-4-nitrobenzoic acid (Form I)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.84 |

| b (Å) | 14.88 |

| c (Å) | 13.58 |

| β (°) | 97.4 |

| Volume (ų) | 770 |

| Z | 4 |

Note: Data derived from studies on the precursor molecule and illustrates typical parameters for this structural class. rsc.org

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The aromatic ring of 2-Chloro-4-nitrobenzamidine is highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at the para-position, combined with the chloro group at the ortho-position, makes the carbon atom bonded to the chlorine atom highly electrophilic. This facilitates the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a key step in using the compound as a building block to introduce the substituted nitrophenyl moiety into larger, more complex molecules. Studies on analogous systems like 2,4-dichloroquinazoline (B46505) confirm that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.com

Cyclization to Form Heterocyclic Systems

The amidine functional group is a powerful tool for the synthesis of various nitrogen-containing heterocycles. The two nitrogen atoms of the amidine can act as nucleophiles in condensation reactions with bifunctional electrophiles. For example:

Imidazole (B134444) Synthesis: Reaction with α-haloketones can lead to the formation of substituted imidazole rings. wikipedia.org

Quinazoline (B50416) Synthesis: Condensation with reagents like formamide (B127407) can be used to construct quinazoline or quinazolinamine scaffolds, which are privileged structures in medicinal chemistry. mdpi.compatsnap.com

These cyclization reactions allow for the transformation of 2-Chloro-4-nitrobenzamidine into more rigid, polycyclic systems, which are often sought after in drug discovery programs.

Applications in Organic Synthesis and Medicinal Chemistry

Utility as a Synthetic Building Block

As a bifunctional reagent, 2-Chloro-4-nitrobenzamidine serves as a valuable building block in multi-step organic synthesis. It offers two primary points for chemical modification: the reactive chloro-substituted aromatic ring and the cyclization-prone amidine group. This allows for the sequential or controlled introduction of different molecular fragments. For instance, the chloro group can be substituted first, followed by a cyclization reaction involving the amidine. This strategic utility is exemplified by the synthesis of complex sulfonamide derivatives nih.gov and bioactive 4-aminoquinazolines from similar precursors. mdpi.com

Role in the Development of Bioactive Agents

While direct biological activity data for 2-Chloro-4-nitrobenzamidine is scarce, its structural components suggest significant potential in medicinal chemistry. The benzamidine (B55565) moiety is a known pharmacophore for protease inhibition. wikipedia.org The nitroaromatic structure is found in various antimicrobial and anticancer agents. ontosight.aiplos.org Therefore, it is logical to surmise that 2-Chloro-4-nitrobenzamidine is synthesized as an intermediate for creating novel compounds with potential therapeutic value. Research on related structures supports this, where similar nitrobenzamidine intermediates are crucial for synthesizing potent kinase inhibitors for cancer therapy. patsnap.com The combination of the protease-inhibiting headgroup (benzamidine) with a synthetically versatile body makes it an attractive starting point for developing targeted enzyme inhibitors or other bioactive molecules.

Compound Names Table

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-nitrobenzamidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the benzoyl chloride intermediate and (2) conversion to the benzamidine.

- Step 1 : React 2-chloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 50°C for 4–12 hours. Catalysts like N,N-dimethylformamide (DMF) improve reactivity .

- Step 2 : Treat the resulting benzoyl chloride with ammonia or a primary amine under controlled pH (e.g., in ethanol/water mixtures) to form the amidine. Reaction temperatures between 0–20°C minimize side products like hydrolysis derivatives .

Key Variables : Solvent polarity (DCM vs. benzene), catalyst choice (DMF vs. N-methylacetamide), and reaction time (1–12 hours) significantly affect selectivity and yield.

Q. How can researchers confirm the purity and structural integrity of 2-Chloro-4-nitrobenzamidine?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., amidine NH₂ protons at δ 6.5–7.5 ppm) and confirm substitution patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability and reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 215.05 g/mol) and detects impurities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:

- Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational flexibility .

- DFT Calculations : Compare experimental NMR/X-ray data with computed structures (e.g., using B3LYP/6-31G*) to validate electronic environments .

- Multi-Technique Cross-Validation : Combine IR (amide I/II bands), UV-Vis (nitro group absorption), and elemental analysis .

Q. What are the emerging applications of 2-Chloro-4-nitrobenzamidine in medicinal chemistry?

- Methodological Answer : The nitro and chloro groups enable diverse pharmacological interactions:

- Enzyme Inhibition : The amidine moiety acts as a transition-state analog for serine proteases. Docking studies (e.g., AutoDock Vina) guide target-specific modifications .

- Antimicrobial Probes : Nitro group reduction generates reactive intermediates for studying bacterial redox pathways. Use anaerobic conditions to stabilize nitroso intermediates .

Q. How can reaction conditions be optimized to minimize byproducts during amidine formation?

- Methodological Answer : Byproduct formation (e.g., hydrolysis to carboxylic acids) is reduced by:

- Solvent Control : Use anhydrous DCM to limit water ingress .

- Stoichiometry Adjustments : Excess ammonia (3–5 eq.) shifts equilibrium toward amidine formation .

- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) or inline FTIR (disappearance of C=O stretch at 1720 cm⁻¹) .

Q. What computational approaches are suitable for predicting the electronic properties of 2-Chloro-4-nitrobenzamidine?

- Methodological Answer : Density Functional Theory (DFT) methods are ideal:

- B3LYP/6-311+G(d,p) : Models nitro group electron-withdrawing effects and predicts UV-Vis spectra (λmax ≈ 280 nm) .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the amidine and nitro groups .

Q. What are the stability considerations for storing 2-Chloro-4-nitrobenzamidine under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .

- Decomposition Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like 2-chloro-4-nitrobenzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.